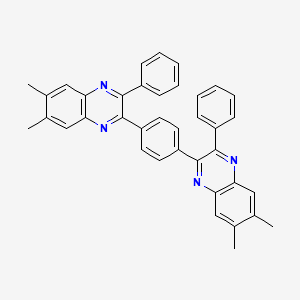
2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of phenyl groups and methyl substitutions further enhances its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 6,7-dimethyl-3-phenylquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in imaging and sensor applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-4,9-dihydrofuro[2,3-b]quinoxalin-3(2H)-one): Shares a similar core structure but with different functional groups.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Another compound with a similar phenylene linkage but different heterocyclic rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is unique due to its specific combination of phenyl and methyl substitutions on the quinoxaline rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
647375-65-3 |
|---|---|
Formule moléculaire |
C38H30N4 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline |
InChI |
InChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3 |
Clé InChI |
SEKBSJWONMDXOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
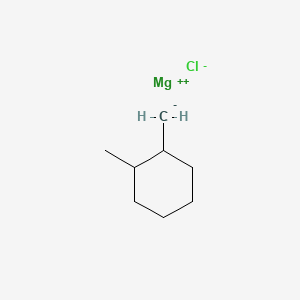
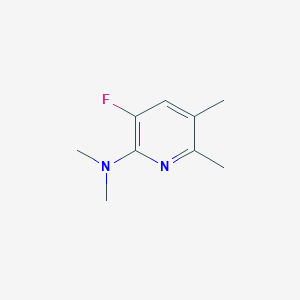
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
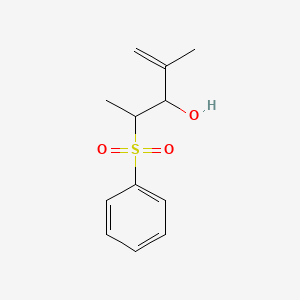
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
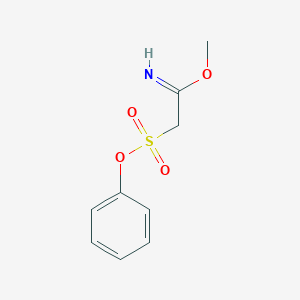
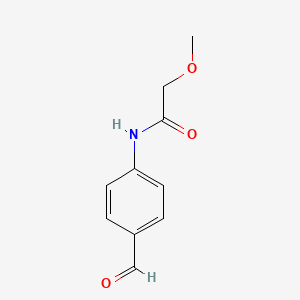
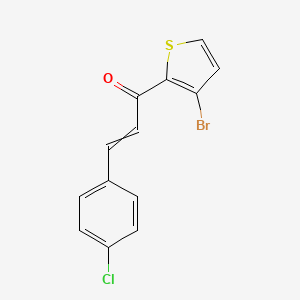

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)

